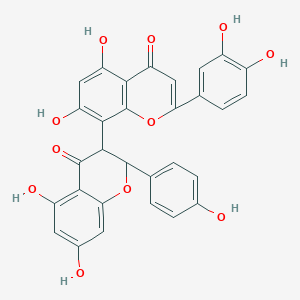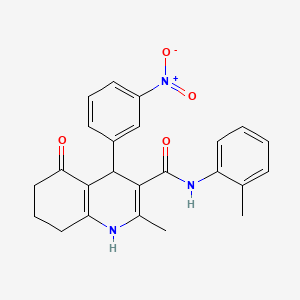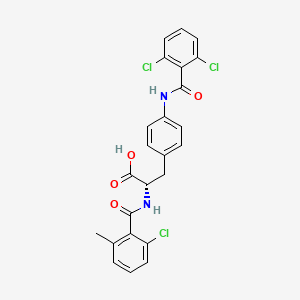
Psammaplin D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Psammaplin D is a marine-derived natural product belonging to the bromotyrosine family. It was first isolated from marine sponges and has garnered significant attention due to its diverse biological activities, including antimicrobial, antiproliferative, and epigenetic modulation properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Psammaplin D typically involves the use of bromotyrosine derivatives as starting materials. The conventional total synthesis methods often initiate from tyrosine or phenylpyruvic acid derivatives . Improved synthesis methods have utilized various substituted benzaldehydes, making the compound more accessible . The key steps in the synthesis include the formation of oxime groups and carbon-sulfur bonds, which are crucial for the biological activity of the compound .
Industrial Production Methods
Industrial production of this compound is still in the research phase, with most methods being adapted from laboratory-scale synthesis. The scalability of these methods is being explored to meet potential commercial demands .
化学反応の分析
Types of Reactions
Psammaplin D undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with distinct biological activities .
科学的研究の応用
Psammaplin D has a wide range of scientific research applications:
作用機序
Psammaplin D exerts its effects primarily through the inhibition of histone deacetylases and DNA methyltransferases . The compound functions as a natural prodrug, with its reduced form being highly potent against histone deacetylase 1 in vitro . This inhibition leads to the hyperacetylation of histones, resulting in the upregulation of target genes involved in cell cycle regulation and apoptosis . Additionally, this compound has been shown to restore mitochondrial membrane potential and reduce oxidative stress in neuronal cells .
類似化合物との比較
Similar Compounds
Psammaplin A: Another bromotyrosine derivative with similar biological activities, including histone deacetylase inhibition.
Psammaplin F: An unsymmetrical disulfide bromotyrosine with potent histone deacetylase inhibitory activity.
Psammaplysin D and E: Analogous compounds isolated from marine sponges with unique structural features and biological activities.
Uniqueness of Psammaplin D
This compound stands out due to its potent dual inhibition of histone deacetylases and DNA methyltransferases, making it a versatile epigenetic modulator . Its ability to undergo various chemical modifications also allows for the creation of numerous analogs with potentially enhanced biological activities .
特性
分子式 |
C15H20BrN3O5S2 |
|---|---|
分子量 |
466.4 g/mol |
IUPAC名 |
methyl N-[2-[2-[[(2E)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoyl]amino]ethyldisulfanyl]ethyl]carbamate |
InChI |
InChI=1S/C15H20BrN3O5S2/c1-24-15(22)18-5-7-26-25-6-4-17-14(21)12(19-23)9-10-2-3-13(20)11(16)8-10/h2-3,8,20,23H,4-7,9H2,1H3,(H,17,21)(H,18,22)/b19-12+ |
InChIキー |
QBAGBBYBQAYFBT-XDHOZWIPSA-N |
異性体SMILES |
COC(=O)NCCSSCCNC(=O)/C(=N/O)/CC1=CC(=C(C=C1)O)Br |
正規SMILES |
COC(=O)NCCSSCCNC(=O)C(=NO)CC1=CC(=C(C=C1)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(1r,3s)-3-{[(5-Bromothiophen-2-Yl)carbonyl]amino}cyclohexyl]-N-Methyl-2-(Pyridin-2-Yl)-1h-Benzimidazole-5-Carboxamide](/img/structure/B10819944.png)
![N-[4-(2-aminopropan-2-yl)phenyl]-8-ethoxy-7-methoxy-2-oxochromene-3-carboxamide](/img/structure/B10819952.png)
![[(2R,3S,4S,5S,6S,8S,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10819953.png)
![3-(6-Ethoxynaphthalen-2-Yl)-1-(Piperidin-4-Ylmethyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B10819960.png)


![N-Cyclopropyl-N-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B10819972.png)

![6-Amino-4-[(3-methylphenyl)amino]quinazoline](/img/structure/B10819987.png)
![(S)-4-[(S)-2-((S)-1-Formyl-4-guanidino-butylcarbamoyl)-pyrrolidin-1-yl]-4-oxo-3-(2-propyl-pentanoylamino)-butyric acid methyl ester](/img/structure/B10820004.png)
![N-[4-[[3-[(1-methylcyclohexyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenyl]-4-nitro-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B10820006.png)
![1-[1-(3-ethoxyphenyl)-4-methylcyclohexyl]-4-phenylpiperazine;methanesulfonic acid](/img/structure/B10820008.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B10820012.png)
